molecular formula C12H7N3 B13799866 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) CAS No. 74382-17-5

1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)

Cat. No.: B13799866
CAS No.: 74382-17-5
M. Wt: 193.20 g/mol
InChI Key: WEAAIBBTNKUEOI-UHFFFAOYSA-N
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Description

1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) is a heterocyclic compound with a complex fused ring structure.

Preparation Methods

The synthesis of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI) involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Properties

CAS No.

74382-17-5

Molecular Formula

C12H7N3

Molecular Weight

193.20 g/mol

IUPAC Name

3,5,10-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(15),2,4,6,8,11,13-heptaene

InChI

InChI=1S/C12H7N3/c1-2-7-8(3-1)15-9-4-5-10-12(11(7)9)14-6-13-10/h1-6,15H

InChI Key

WEAAIBBTNKUEOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=NC=N4)NC2=C1

Origin of Product

United States

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